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Compound Name: SWS1

Cat. No.: B12371987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the yeast two-hybrid (Y2H)

system for the identification and characterization of protein-protein interactions with Sws1, a

key regulator of homologous recombination in eukaryotic cells.[1][2] A thorough understanding

of the Sws1 interactome is crucial for elucidating the molecular mechanisms of DNA repair and

for the development of novel therapeutic strategies targeting genome instability in diseases

such as cancer.

Introduction to Sws1 and Yeast Two-Hybrid
Sws1 is a conserved protein that plays a critical role in the regulation of homologous

recombination (HR), a major DNA double-strand break repair pathway.[1][2] It functions in a

complex with other proteins to control the early steps of recombination.[1] The yeast two-hybrid

system is a powerful in vivo technique used to identify novel protein-protein interactions.[3][4] It

relies on the reconstitution of a functional transcription factor by the interaction of two proteins

fused to its DNA-binding domain (DBD) and activation domain (AD), respectively. This

interaction activates reporter genes, allowing for the selection and identification of interacting

partners.

A yeast two-hybrid screen using the C-terminal 187 amino acids of S. pombe Sws1 as bait has

successfully identified an interaction with the DNA helicase Srs2, highlighting the utility of this

method for discovering physiologically relevant interactors.[1]
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Data Presentation: Quantitative Analysis of Protein
Interactions
While specific quantitative data for the interaction of Sws1 with all its partners from a single

high-throughput Y2H screen is not readily available in published literature, the following table

provides a representative example of how such data can be presented. This example is based

on a quantitative Y2H analysis of the interaction between Srs2 (a known Sws1 interactor) and

Rad51, another key protein in homologous recombination. The strength of the interaction is

often quantified by measuring the activity of a reporter gene, such as β-galactosidase.

Bait Prey

Interaction
Strength (β-
galactosidase
activity in Miller
units)

Interpretation

LexA-Sws1 (Full-

length)
B42-Srs2 (Full-length) +++ Strong Interaction

LexA-Sws1 (Full-

length)
B42-Rad51 + Weak Interaction

LexA-Sws1 (Full-

length)
B42 (empty vector) - No Interaction

LexA (empty vector) B42-Srs2 (Full-length) - No Interaction

Note: This table is an illustrative example. The "+++" and "+" symbols represent hypothetical

relative interaction strengths. Actual quantitative values would be obtained from experimental

measurements.

Experimental Protocols
This section provides a detailed methodology for performing a yeast two-hybrid screen to

identify Sws1 interactors.

Construction of Bait and Prey Plasmids
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Bait Plasmid Construction:

Amplify the full-length coding sequence of Sws1 by PCR using primers that introduce

appropriate restriction sites (e.g., EcoRI and XhoI).

Digest the PCR product and the bait vector (e.g., pEG202, containing the LexA DNA-

binding domain) with the corresponding restriction enzymes.

Ligate the digested Sws1 fragment into the linearized bait vector to create an in-frame

fusion with the LexA domain.

Transform the ligation product into E. coli for plasmid amplification and purification.

Verify the sequence of the resulting plasmid (pEG202-Sws1) by DNA sequencing.

Prey Library/Plasmid Construction:

A pre-made cDNA or genomic DNA library in a prey vector (e.g., pJG4-5, containing the

B42 activation domain) can be used to screen for novel interactors.

Alternatively, to test for interaction with a specific protein (e.g., Srs2), clone its coding

sequence into the prey vector using a similar strategy as for the bait plasmid construction.

Yeast Transformation
Prepare Competent Yeast Cells:

Inoculate a single colony of the appropriate yeast reporter strain (e.g., EGY48) into YPD

medium and grow overnight at 30°C with shaking.

The following day, dilute the overnight culture into fresh YPD and grow to an OD600 of

0.4-0.6.

Harvest the cells by centrifugation, wash with sterile water, and then with a solution of 0.1

M lithium acetate (LiAc).

Resuspend the cells in a smaller volume of 0.1 M LiAc to make them competent for

transformation.
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Transformation:

Co-transform the bait plasmid (pEG202-Sws1) and the prey library (or a specific prey

plasmid) into the competent yeast cells using the LiAc/PEG method.

Include single-stranded carrier DNA (e.g., salmon sperm DNA) to increase transformation

efficiency.

Heat-shock the cells at 42°C for 15-25 minutes.

Plate the transformation mixture onto appropriate synthetic defined (SD) dropout media

(e.g., SD/-His/-Trp/-Ura) to select for yeast that have taken up both plasmids.

Screening for Interactions
Selection of Positive Clones:

Incubate the selection plates at 30°C for 3-5 days.

Colonies that grow on the selective medium indicate a potential protein-protein interaction,

as the interaction between the bait and prey activates the reporter genes (e.g., HIS3,

LEU2).

Confirmation of Positive Interactions (β-galactosidase Assay):

Perform a colony-lift filter assay to test for the activation of the lacZ reporter gene.

Lift colonies from the selection plate onto a sterile filter paper.

Freeze the filter in liquid nitrogen and then thaw it to permeabilize the yeast cells.

Place the filter on another filter paper soaked in Z-buffer containing X-gal (5-bromo-4-

chloro-3-indolyl-β-D-galactopyranoside).

Incubate at 30°C and monitor for the development of a blue color. Blue colonies indicate a

positive interaction.
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Plasmid Rescue and Sequencing:

Isolate the prey plasmids from the positive yeast colonies.

Transform the rescued plasmids into E. coli for amplification.

Sequence the insert in the prey plasmid to identify the interacting protein.

Validation of Interactions:

Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast

reporter strain to confirm the interaction.

Perform a specificity test by co-transforming the identified prey plasmid with an unrelated

bait plasmid (e.g., LexA-lamin) to rule out non-specific interactions.

Further validation can be performed using independent biochemical assays such as co-

immunoprecipitation or in vitro pull-down assays.

Visualizations
Yeast Two-Hybrid Experimental Workflow
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Caption: Workflow of the yeast two-hybrid screen to identify Sws1 interactors.
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Caption: Sws1's role in the early stages of homologous recombination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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